molecular formula C22H24O7 B141595 Furaquinocin G CAS No. 134985-02-7

Furaquinocin G

Cat. No. B141595
M. Wt: 400.4 g/mol
InChI Key: QYYCUZABDGTLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furaquinocin G is a natural product that belongs to the quinocin family of compounds. This compound was first isolated from the fermentation broth of Streptomyces sp. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Furaquinocin G has also been found to exhibit antitumor properties, making it a promising candidate for cancer research.

Mechanism Of Action

The mechanism of action of Furaquinocin G is not fully understood. However, studies have suggested that it works by inhibiting bacterial DNA gyrase, which is an enzyme that is essential for DNA replication in bacteria. This leads to the inhibition of bacterial growth and division.

Biochemical And Physiological Effects

Furaquinocin G has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial cells, leading to their death. It has also been found to induce apoptosis in cancer cells, leading to their death. Furaquinocin G has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Furaquinocin G has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and study. It also exhibits potent antibacterial and antitumor properties, making it a promising candidate for the development of new antibiotics and cancer drugs. However, there are also limitations to using Furaquinocin G in lab experiments. Its complex synthesis process can make it difficult to obtain in large quantities, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on Furaquinocin G. One potential direction is the development of new antibiotics based on the compound. Another direction is the development of new cancer drugs based on its antitumor properties. Further research is also needed to fully understand the mechanism of action of Furaquinocin G and its potential applications in other areas, such as anti-inflammatory drugs.

Scientific Research Applications

Furaquinocin G has been extensively studied for its antibacterial and antitumor properties. It has been found to exhibit potent antibacterial activity against a wide range of bacterial strains, including drug-resistant strains. This makes it a promising candidate for the development of new antibiotics. Furaquinocin G has also shown promising results in cancer research, with studies indicating that it has the potential to inhibit tumor growth.

properties

CAS RN

134985-02-7

Product Name

Furaquinocin G

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

IUPAC Name

4-hydroxy-3-(6-hydroxy-5-methyl-3,6-dihydro-2H-pyran-2-yl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione

InChI

InChI=1S/C22H24O7/c1-9-6-7-14(29-21(9)26)22(4)11(3)28-20-15-12(8-13(23)16(20)22)18(25)19(27-5)10(2)17(15)24/h6,8,11,14,21,23,26H,7H2,1-5H3

InChI Key

QYYCUZABDGTLCM-UHFFFAOYSA-N

SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C4CC=C(C(O4)O)C

Canonical SMILES

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C4CC=C(C(O4)O)C

synonyms

furaquinocin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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